Ethyl 2-(3,6-dichloropyridazin-4-YL)acetate
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Overview
Description
Ethyl 2-(3,6-dichloropyridazin-4-yl)acetate is a chemical compound with the molecular formula C8H8Cl2N2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,6-dichloropyridazin-4-yl)acetate typically involves the reaction of 3,6-dichloropyridazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,6-dichloropyridazin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridazine derivatives.
Hydrolysis: The major product is 2-(3,6-dichloropyridazin-4-yl)acetic acid.
Reduction: The major product is the corresponding alcohol, ethyl 2-(3,6-dichloropyridazin-4-yl)ethanol.
Scientific Research Applications
Ethyl 2-(3,6-dichloropyridazin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(3,6-dichloropyridazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-chloropyridazin-4-yl)acetate
- Ethyl 2-(3,6-difluoropyridazin-4-yl)acetate
- Ethyl 2-(3,6-dibromopyridazin-4-yl)acetate
Uniqueness
Ethyl 2-(3,6-dichloropyridazin-4-yl)acetate is unique due to the presence of two chlorine atoms on the pyridazine ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Biological Activity
Ethyl 2-(3,6-dichloropyridazin-4-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure comprising a pyridazine ring with dichloro substitutions and an ethyl acetate moiety. Its chemical formula is C8H8Cl2N2O2 with a molecular weight of approximately 235.06 g/mol . The presence of chlorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its biological activity .
The mechanism of action for this compound involves its interaction with various biological macromolecules, such as enzymes and receptors. It is believed that the compound may modulate enzyme activities or receptor interactions, leading to significant biological effects . Specifically, the compound has shown promise in inhibiting specific protein interactions involved in cancer progression.
Antimicrobial Activity
Studies indicate that this compound exhibits notable antimicrobial properties. Research has demonstrated its efficacy against various bacterial strains, suggesting a potential application in treating infections caused by resistant organisms .
Anticancer Properties
In cancer research, this compound has been investigated for its ability to inhibit tumor growth. Preliminary studies have shown that it can sensitize cancer cells to conventional therapies like doxorubicin, enhancing the cytotoxic effects against breast cancer cells . The compound's ability to interfere with specific signaling pathways associated with tumor growth makes it a candidate for further development as an anticancer agent.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study found that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could be effective in treating bacterial infections .
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The IC50 values were determined to be around 12 μM for specific cancer types .
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-(3-chloropyridazin-4-yl)acetate | Chlorine substitution at position 3 | Moderate antimicrobial activity |
This compound | Dichloro substitution | Enhanced stability; strong antimicrobial and anticancer properties |
Ethyl 2-(3,6-difluoropyridazin-4-yl)acetate | Difluoro substitution | Variable activity; less studied |
Ethyl 2-(3,6-dibromopyridazin-4-yl)acetate | Dibromo substitution | Increased lipophilicity; potential applications in drug design |
Properties
IUPAC Name |
ethyl 2-(3,6-dichloropyridazin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-2-14-7(13)4-5-3-6(9)11-12-8(5)10/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXMRFBWOQIZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NN=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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